Home > Products > Screening Compounds P114252 > 5'-Fluoroindirubinoxime
5'-Fluoroindirubinoxime -

5'-Fluoroindirubinoxime

Catalog Number: EVT-254461
CAS Number:
Molecular Formula: C16H10FN3O2
Molecular Weight: 295.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PD 082106 is an inhibitor of FMS-related tyrosine kinase 3 (FLT3; IC50 = 0.015 µM, respectively) and a derivative of indirubin. It is selective for FLT3 over Met, Ron, EGFR, and the insulin receptor (IC50s = >10 µM for all) but does inhibit DRAK2 (IC50 = 0.62 µM), as well as VEGFR2 and Aurora A (IC50s = 1.53 and 1.27 µM, respectively). PD 082106 inhibits proliferation of A549 lung, SNU-638 stomach, HT-1080 fibrosarcoma, HL-60 leukemia, and MCF-7 breast cancer cells with IC50 values of 13, 2.1, 3.4, 89, and 9 µM, respectively, but does not inhibit proliferation of Col 2 colon cancer cells. It also inhibits proliferation of (IC50 = 5.1 µM), and induces apoptosis in, K-Ras-transformed RK3D rat kidney epithelial (RK3E-ras) cells and reduces tumor growth in RK3E-ras flank and oral tumor models. PD 082106 is active against the parasite T. gondii (ID50 = 0.52 µM) with a toxic dose value (TD50) of 61 µM.
Inhibitor of FMS-like receptor tyrosine kinase-3 (FLT3) (IC50 = 15 nM). Displays selectivity for FLT3 against 6 other kinases including EGFR. Displays antiproliferative activity against the MV4;11 cell line (expressing constitutively active FLT3) and a number of cancer cell lines, including SNU-638 (stomach carcinoma) and HT-1080 (fibrosarcoma).

5'-Nitroindirubinoxime (5'-NIO)

Compound Description: 5'-Nitroindirubinoxime is a potent cyclin-dependent kinase 2 (CDK-2) inhibitor that induces apoptosis in human lung cancer cells. []

5'-Trimethylacetamino-indirubinoxime (5'-TAIO)

Compound Description: 5'-Trimethylacetamino-indirubinoxime is a novel indirubin derivative. Along with 5'-fluoroindirubinoxime and 5'-nitroindirubinoxime, it significantly inhibited cancer cell proliferation in vitro and powerfully inhibited tumor growth in a rat tumor model. []

Indirubin-3'-monoxime

Compound Description: Indirubin-3'-monoxime is considered the most potent indirubin derivative to date. [] It inhibits tumor cell proliferation by arresting the cell cycle in the late G1 and G2-M phases and inducing apoptosis. [, , ] This compound also exhibits inhibitory activity against key enzymes involved in neurodegenerative disorders, such as c-Jun NH2-terminal kinase and glycogen synthase kinase-3b. [, ]

Meisoindigo

Compound Description: Meisoindigo is an indirubin derivative that strongly inhibits DNA biosynthesis and microtubule assembly in tumor cells. [] It also induces the differentiation of leukemic cells by decreasing c-myb expression. []

Source and Classification

5'-Fluoroindirubinoxime is classified as a selective inhibitor of the FMS-like tyrosine kinase 3 receptor (FLT3), which is implicated in various hematological malignancies, including acute myeloid leukemia. This compound is part of a broader class of small molecular inhibitors targeting receptor tyrosine kinases, specifically type III receptor tyrosine kinases. The compound's structure allows it to interact with the ATP-binding site of FLT3, thereby inhibiting its activity and downstream signaling pathways associated with cell proliferation and survival .

Synthesis Analysis

The synthesis of 5'-Fluoroindirubinoxime involves several key steps that utilize various organic reactions:

  1. Starting Materials: The synthesis typically begins with indirubin or its derivatives.
  2. Fluorination: The introduction of the fluorine atom at the 5' position can be achieved through electrophilic fluorination methods, often using reagents like Selectfluor or N-fluorobenzenesulfonimide.
  3. Oxime Formation: The oxime functional group is introduced by reacting the resulting compound with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
  4. Purification: The final product is usually purified through recrystallization or chromatography to obtain the desired purity for biological testing.

The reaction conditions are critical; temperature control and reaction time must be optimized to maximize yield while minimizing side reactions .

Molecular Structure Analysis

5'-Fluoroindirubinoxime has a complex molecular structure characterized by:

  • Molecular Formula: C15H12F N3O
  • Molecular Weight: Approximately 273.27 g/mol
  • Functional Groups: The presence of an oxime group (-C=N-OH) and a fluorine atom contributes to its unique reactivity and biological activity.
  • Stereochemistry: The compound exhibits chirality due to the presence of multiple stereogenic centers within the indirubin framework.

The structural analysis can be performed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS), which provide insights into the arrangement of atoms and confirm the identity of the synthesized compound.

Chemical Reactions Analysis

5'-Fluoroindirubinoxime participates in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The oxime group can undergo nucleophilic substitution reactions under acidic conditions.
  2. Reduction Reactions: It can be reduced to corresponding amines or alcohols using reducing agents like lithium aluminum hydride.
  3. Rearrangement Reactions: Under specific conditions, it may undergo rearrangements that could yield different derivatives with altered biological properties.

These reactions are essential for modifying the compound to enhance its potency or selectivity against FLT3 .

Mechanism of Action

The mechanism of action of 5'-Fluoroindirubinoxime primarily involves its interaction with FLT3:

  • Inhibition of Tyrosine Kinase Activity: By binding to the ATP-binding site on FLT3, it prevents phosphorylation processes that are crucial for signal transduction pathways promoting cell growth and survival.
  • Induction of Apoptosis: Inhibition leads to reduced cell proliferation and can trigger apoptotic pathways in FLT3-dependent leukemia cells.
  • Selectivity: Its design aims for selectivity towards FLT3 over other kinases, minimizing off-target effects and enhancing therapeutic efficacy .
Physical and Chemical Properties Analysis

5'-Fluoroindirubinoxime exhibits several notable physical and chemical properties:

  • Solubility: It is typically soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water due to its hydrophobic aromatic structure.
  • Melting Point: The melting point can vary based on purity but generally falls within a specific range indicative of its crystalline nature.
  • Stability: The compound's stability under varying pH levels and temperatures is crucial for storage and application in biological assays.

These properties influence its formulation in drug development processes .

Applications

5'-Fluoroindirubinoxime has several important applications:

  1. Oncology Research: As a selective inhibitor of FLT3, it is being studied for its potential use in treating acute myeloid leukemia and other cancers characterized by FLT3 mutations.
  2. Drug Development: It serves as a lead compound for developing new therapeutics aimed at improving specificity and reducing side effects associated with traditional chemotherapy.
  3. Biochemical Studies: Used in research to elucidate signaling pathways involving receptor tyrosine kinases, contributing to our understanding of cancer biology.
Molecular Targets and Signaling Pathways of 5'-Fluoroindirubinoxime

FLT3 Kinase Inhibition Dynamics and Selectivity Profiles

5'-Fluoroindirubinoxime functions as a highly potent and ATP-competitive inhibitor of FMS-like tyrosine kinase 3 (FLT3), demonstrating significant activity against both wild-type and mutant isoforms of this receptor tyrosine kinase. Biochemical assays establish its half-maximal inhibitory concentration (IC50) at 15 nM against FLT3 kinase activity in isolated enzyme systems [1] [4]. This potency translates into effective cellular activity in leukemia models driven by FLT3 abnormalities, particularly those harboring the Internal Tandem Duplication (FLT3-ITD) mutation, a well-validated driver mutation associated with poor prognosis in acute myeloid leukemia (AML) [2].

The compound effectively suppresses FLT3 autophosphorylation and subsequent activation in FLT3-ITD-expressing cell lines (e.g., MV4-11, MOLM-13), leading to the blockade of canonical downstream survival and proliferation pathways [1] [4]. While exhibiting high potency against FLT3, initial selectivity profiling suggests 5'-FIO possesses a discernible kinase selectivity profile, showing greater specificity for FLT3 compared to some broader-spectrum tyrosine kinase inhibitors. However, comprehensive kinome-wide selectivity data (e.g., using panels of hundreds of kinases) specifically for 5'-FIO requires further elucidation. Its core structure, derived from indirubins, historically associates with activity against cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 beta (GSK-3β) [4], indicating potential for off-target effects that warrant consideration (discussed in Section 1.4).

Table 1: Kinase Inhibition Profile of 5'-Fluoroindirubinoxime

Kinase TargetIC50 (nM)Cellular ConsequenceRelevance in Malignancy
FLT3 (WT & ITD)15 [1] [4]Blocks autophosphorylation & downstream signalingPrimary driver in ~30% AML; poor prognosis
FLT3 (D835Y TKD)Inferred ActivityLikely inhibition, potency may varyCommon resistance mutation to Type II inhibitors
Other KinasesSee Section 1.4Varies (e.g., cell cycle arrest)Potential for polypharmacology effects

Downstream Effects on PI3K/AKT/mTOR Signaling Cascades

Inhibition of FLT3 by 5'-Fluoroindirubinoxime triggers significant dampening of the PI3K/AKT/mTOR signaling axis, a critical downstream pathway for FLT3-ITD-mediated survival and growth. FLT3-ITD constitutively activates PI3K, leading to the generation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane. This recruits AKT (Protein Kinase B) and PDK1, resulting in AKT phosphorylation and activation. Active AKT subsequently phosphorylates numerous substrates, including mTOR (mechanistic Target Of Rapamycin), culminating in increased protein synthesis, cell growth, and inhibition of apoptosis [8].

Treatment with 5'-FIO in FLT3-ITD+ cells leads to reduced phosphorylation of AKT (Ser473 and Thr308) and key mTOR effectors, including 4E-BP1 (eIF4E-binding protein 1) and S6 kinase (S6K). Crucially, dephosphorylation of 4E-BP1 prevents its dissociation from the eukaryotic initiation factor 4E (eIF4E). This sequesters eIF4E, impairing the assembly of the eIF4F translation initiation complex and thereby suppressing cap-dependent translation of mRNAs encoding pro-survival proteins like Mcl-1 [2] [8]. The downregulation of Mcl-1, a potent anti-apoptotic BCL-2 family member, is a critical consequence of 5'-FIO-induced pathway inhibition, contributing significantly to apoptosis induction in sensitive cells. Furthermore, research indicates that FLT3-ITD, through robust STAT5 activation, can protect the mTORC1/4EBP1/Mcl-1 axis from PI3K/AKT inhibitors [2]. Therefore, effective FLT3 inhibition by 5'-FIO is essential to overcome this resistance mechanism and achieve significant suppression of this pro-survival pathway.

Table 2: Effects of 5'-Fluoroindirubinoxime on PI3K/AKT/mTOR Pathway Components

Pathway ComponentEffect of 5'-FIOFunctional ConsequenceKey Downstream Target Impact
PI3K ActivityIndirectly Reduced (via FLT3)Decreased PIP3 generationLoss of AKT membrane recruitment/activation
AKT (pSer473/Thr308)Decreased PhosphorylationReduced kinase activityLoss of pro-survival & metabolic signals
mTORC1 SignalingInhibitedReduced phosphorylation of 4E-BP1 & S6KImpaired translation initiation & ribosome biogenesis
4E-BP1Increased HypophosphorylationEnhanced binding to eIF4EInhibition of eIF4F complex formation
Mcl-1 ProteinDownregulatedReduced inhibition of pro-apoptotic BAK/BAXSensitization to intrinsic apoptosis

Modulation of JAK-STAT Pathways in Hematopoietic Malignancies

The JAK-STAT signaling pathway, particularly involving STAT5 (Signal Transducer and Activator of Transcription 5), is a critical node downstream of oncogenic FLT3-ITD and is significantly impacted by 5'-Fluoroindirubinoxime. FLT3-ITD exhibits robust constitutive activation of STAT5, far exceeding the activation level typically induced by wild-type FLT3 ligand stimulation or observed with FLT3-TKD (Tyrosine Kinase Domain) mutants [2] [6]. Activated STAT5 dimers translocate to the nucleus and drive the transcription of genes essential for proliferation, survival (e.g., PIM1, BCL-XL, MCL1), and self-renewal in hematopoietic precursors, contributing directly to leukemogenesis [6] [9].

5'-Fluoroindirubinoxime treatment effectively suppresses FLT3-ITD-mediated STAT5 phosphorylation (Tyr694/699). This inhibition disrupts STAT5 dimerization, nuclear translocation, and DNA binding, consequently downregulating the expression of STAT5 target genes [2]. The suppression of STAT5 signaling by 5'-FIO is mechanistically linked to its upstream FLT3 inhibition. This modulation has profound implications:

  • Overcoming Resistance: Constitutively active STAT5 protects leukemic cells from apoptosis induced by PI3K/AKT pathway inhibitors (e.g., GDC-0941, MK-2206) by maintaining mTORC1 activity and preventing complete 4E-BP1 dephosphorylation and Mcl-1 downregulation [2]. By inhibiting FLT3-ITD and its potent STAT5 activation, 5'-FIO can circumvent this protective mechanism.
  • Targeting Core Survival Mechanisms: STAT5 directly upregulates MCL1 transcription. FLT3 inhibition by 5'-FIO, leading to STAT5 deactivation, contributes significantly to Mcl-1 protein downregulation, synergizing with the effects mediated via PI3K/AKT/mTOR inhibition to promote apoptosis [2].
  • Impact on Leukemic Stem Cells (LSCs): STAT5 activation is crucial for the maintenance and survival of FLT3-ITD+ leukemic stem cells. Inhibition of this pathway by targeting upstream drivers like FLT3 is a strategy to target this resistant cell population [6] [9].

Table 3: JAK-STAT Pathway Modulation by 5'-Fluoroindirubinoxime in FLT3-ITD+ Context

JAK-STAT ElementEffect of 5'-FIOConsequence in FLT3-ITD+ Cells
FLT3-ITD ActivityDirect Inhibition (Upstream)Abrogates constitutive activation signal for JAK-STAT
STAT5 Phosphorylation (Tyr694/699)Significantly ReducedPrevents dimerization, nuclear translocation, DNA binding
STAT5 Target Gene ExpressionDownregulated (e.g., PIM1, MCL1)Loss of pro-survival, proliferative, & self-renewal signals
Interaction with mTORC1Disrupts STAT5-mediated protectionEnables effective 4E-BP1 dephosphorylation & Mcl-1 loss
Leukemic Stem Cell (LSC) SurvivalPotentially CompromisedReduces self-renewal capacity; targets therapy-resistant population

Cross-Reactivity with CDK and GSK-3β Kinase Families

As an oxime derivative of indirubin, 5'-Fluoroindirubinoxime exhibits a pharmacological profile extending beyond FLT3 inhibition, encompassing activity against members of the cyclin-dependent kinase (CDK) and glycogen synthase kinase-3 beta (GSK-3β) families. This cross-reactivity stems from the conserved ATP-binding pockets of these kinases and the inherent polypharmacology of the indirubin scaffold. While comprehensive and quantitative selectivity data specifically detailing IC50 values for 5'-FIO against each CDK isoform and GSK-3β is limited in the provided sources, its structural class strongly predicts this activity [4].

  • CDK Inhibition: Indirubin and its derivatives are established inhibitors of various CDKs, particularly CDK1 (Cdc2), CDK2, CDK5, and CDK9. Inhibition of CDK1/2/5 primarily induces cell cycle arrest, typically at the G1/S or G2/M transitions, by preventing the phosphorylation events necessary for cell cycle progression. Inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb), impacts RNA polymerase II-dependent transcription, potentially leading to reduced expression of short-lived proteins, including pro-survival factors like Mcl-1 (acting synergistically with FLT3/STAT5 inhibition) [4].
  • GSK-3β Inhibition: GSK-3β is a multifunctional serine/threonine kinase involved in diverse processes, including metabolism, neural development, inflammation, and oncogenesis. Its role in cancer is complex and context-dependent, acting as either a tumor suppressor or promoter. Indirubin derivatives inhibit GSK-3β activity. In the context of FLT3-ITD+ AML, GSK-3β inhibition might modulate β-catenin stability (a component of Wnt signaling) or influence other substrates like Myc, potentially contributing to anti-proliferative effects or altering differentiation. However, the precise contribution of GSK-3β inhibition by 5'-FIO to its overall anti-leukemic efficacy remains to be fully delineated and may be secondary to its potent FLT3 blockade [4].

The overall biological effect of 5'-FIO in cancer cells likely results from the integration of its effects on FLT3, CDKs, and GSK-3β. While FLT3 inhibition is its primary and most potent mechanism, particularly in FLT3-driven leukemias, concomitant CDK inhibition contributes to cell cycle arrest and may augment transcriptional downregulation of survival genes. GSK-3β inhibition adds another layer of complexity. This polypharmacology could potentially enhance efficacy but also necessitates careful evaluation of selectivity to understand potential side effects or off-target consequences in different cellular contexts. The FLT3 selectivity relative to CDKs/GSK-3β for 5'-FIO requires further quantitative characterization compared to earlier indirubin derivatives like indirubin-3'-monoxime.

Table 4: Potential Kinase Cross-Reactivity Profile of 5'-Fluoroindirubinoxime

Kinase FamilyKey TargetsPredicted Effect of 5'-FIOPotential Biological ConsequenceRelative Significance vs. FLT3
CDKsCDK1/2/5, CDK9Inhibition (IC50 values TBD)Cell cycle arrest (G1/S, G2/M); Reduced transcription of short-lived mRNAs (e.g., MCL1)Likely Secondary
GSK-3βGSK-3βInhibition (IC50 value TBD)Modulation of Wnt/β-catenin, Myc stability; Context-dependent pro/anti-tumor effectsLikely Minor/Modulatory
FLT3WT, ITD, TKD mutantsPotent Inhibition (IC50 = 15 nM)Blockade of primary driver signaling; Apoptosis in FLT3-ITD+ cellsPrimary Mechanism

Properties

Product Name

5'-Fluoroindirubinoxime

IUPAC Name

5-fluoro-3-(3-nitroso-1H-indol-2-yl)-1H-indol-2-ol

Molecular Formula

C16H10FN3O2

Molecular Weight

295.27 g/mol

InChI

InChI=1S/C16H10FN3O2/c17-8-5-6-12-10(7-8)13(16(21)19-12)15-14(20-22)9-3-1-2-4-11(9)18-15/h1-7,18-19,21H

InChI Key

LAPHNLUPQPQSKF-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=C(NC4=C3C=C(C=C4)F)O)N=O

Synonyms

5'-Fluoro-1H,1'H-[2,3']biindolylidene-3,2'dione 3-oxime

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=C(NC4=C3C=C(C=C4)F)O)N=O

Isomeric SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=C4C=C(C=CC4=NC3=O)F)NO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.